4,7-dichloro-2-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dichloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a methoxy group at the 2 position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
4,7-dichloro-2-methoxyquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.
Comparison with Similar Compounds
4,7-dichloro-2-methoxyquinoline is unique due to the presence of both methoxy and dichloro substituents on the quinoline ring. Similar compounds include:
4,7-Dichloroquinoline: Lacks the methoxy group and is primarily used as an intermediate in the synthesis of antimalarial drugs.
2-Methoxyquinoline: Lacks the chlorine substituents and has different chemical reactivity and biological activity.
Chloroquine: A well-known antimalarial drug that contains a 4-aminoquinoline structure.
The presence of the methoxy group in this compound enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications compared to its analogs.
Properties
Molecular Formula |
C10H7Cl2NO |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,7-dichloro-2-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3 |
InChI Key |
YKCJMRBCXAWAKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.